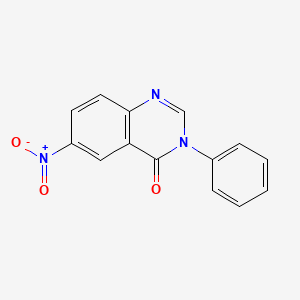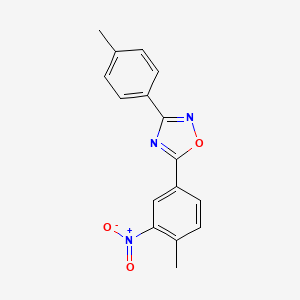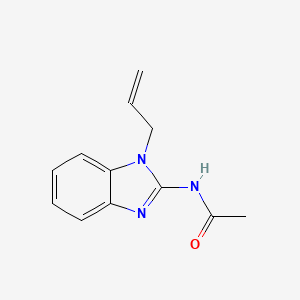![molecular formula C15H11N5 B5856914 7-methyl-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5856914.png)
7-methyl-5-phenyltetrazolo[1,5-a]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-5-phenyltetrazolo[1,5-a]quinazoline is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 7-methyl-5-phenyltetrazolo[1,5-a]quinazoline is not yet fully understood. However, it has been suggested that it may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell division, such as topoisomerases and cyclin-dependent kinases. It has also been suggested that it may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
In addition to its anticancer and neuroprotective effects, 7-methyl-5-phenyltetrazolo[1,5-a]quinazoline has been found to exhibit a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antiviral activity, as well as the ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-methyl-5-phenyltetrazolo[1,5-a]quinazoline in lab experiments is its relatively simple synthesis method. However, one limitation is that it is still a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on 7-methyl-5-phenyltetrazolo[1,5-a]quinazoline. One direction is to further explore its potential applications in the field of cancer research, particularly in combination with other anticancer drugs. Another direction is to investigate its potential applications in the field of neuroscience, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 7-methyl-5-phenyltetrazolo[1,5-a]quinazoline involves a multi-step process that starts with the reaction of 4-chloroquinazoline with sodium azide to produce 4-azidoquinazoline. The azide group is then reduced to an amine using palladium on carbon, followed by a reaction with 2-bromoacetophenone to produce the desired compound.
Applications De Recherche Scientifique
7-methyl-5-phenyltetrazolo[1,5-a]quinazoline has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research, where it has been shown to exhibit anticancer activity against a range of cancer cell lines. It has also been found to have potential applications in the field of neuroscience, where it has been shown to exhibit neuroprotective effects against oxidative stress-induced neuronal damage.
Propriétés
IUPAC Name |
7-methyl-5-phenyltetrazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5/c1-10-7-8-13-12(9-10)14(11-5-3-2-4-6-11)16-15-17-18-19-20(13)15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIRBQGJJVJKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=NN=N3)N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975272 |
Source


|
| Record name | 7-Methyl-5-phenyltetrazolo[1,5-a]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-5-phenyltetrazolo[1,5-a]quinazoline | |
CAS RN |
5987-76-8 |
Source


|
| Record name | 7-Methyl-5-phenyltetrazolo[1,5-a]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)
![1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5856839.png)



![ethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5856864.png)


![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5856895.png)
![1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime](/img/structure/B5856898.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)
